molecular formula C21H32N2O B11465951 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide

Cat. No.: B11465951
M. Wt: 328.5 g/mol
InChI Key: GMMFMJSDLWKAKW-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with tert-butyl groups, a hydroxy group, and a carboximidamide group with prop-2-en-1-yl substituents. Its structure imparts significant steric hindrance and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with allylamine under controlled conditions to form the desired carboximidamide derivative. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the radical formed, making it an effective antioxidant. Additionally, the carboximidamide group can interact with various molecular targets, modulating biological pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide stands out due to its unique combination of steric hindrance and functional groups, which impart both stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N,N'-bis(prop-2-enyl)benzenecarboximidamide

InChI

InChI=1S/C21H32N2O/c1-9-11-22-19(23-12-10-2)15-13-16(20(3,4)5)18(24)17(14-15)21(6,7)8/h9-10,13-14,24H,1-2,11-12H2,3-8H3,(H,22,23)

InChI Key

GMMFMJSDLWKAKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NCC=C)NCC=C

Origin of Product

United States

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